(6-Iodo-pyridin-2-yl)-methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-pyridin-2-yl)-methanol typically involves the iodination of pyridine derivatives followed by reduction. One common method includes the reaction of 2-pyridinemethanol with iodine in the presence of a suitable oxidizing agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (6-Iodo-pyridin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: 6-Iodopyridine-2-carboxylic acid.
Reduction: Pyridin-2-ylmethanol.
Substitution: 6-Azidopyridin-2-ylmethanol.
Scientific Research Applications
(6-Iodo-pyridin-2-yl)-methanol has been studied for its biological activity, therapeutic potential, and environmental impact. Some key applications include:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (6-Iodo-pyridin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes . Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- (5-Iodopyridin-3-yl)methanol
- (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol
- (2-Amino-5-iodopyridin-3-yl)methanol
Comparison: (6-Iodo-pyridin-2-yl)-methanol is unique due to its specific iodination at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
(6-iodopyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEZKKXLCULZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640058 |
Source
|
Record name | (6-Iodopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-41-5 |
Source
|
Record name | (6-Iodopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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